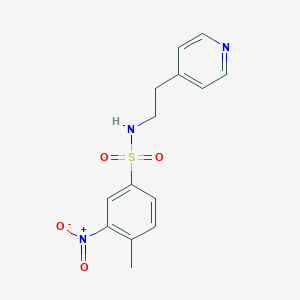![molecular formula C13H16N2O4S3 B11501281 N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B11501281.png)
N-[4-(aminosulfonyl)benzyl]-2,5-dimethylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(AMINOSULFONYL)BENZYL]-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group substituted with an aminosulfonyl group, attached to a thiophene ring that is further substituted with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AMINOSULFONYL)BENZYL]-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE typically involves multi-step organic reactions One common approach is to start with the thiophene ring, which is then functionalized with methyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AMINOSULFONYL)BENZYL]-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(AMINOSULFONYL)BENZYL]-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)BENZYL]-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The aminosulfonyl group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(AMINOSULFONYL)BENZYL]ACETAMIDE
- N-[4-(AMINOSULFONYL)BENZYL]-2-CYANOACETAMIDE
Uniqueness
N-[4-(AMINOSULFONYL)BENZYL]-2,5-DIMETHYL-3-THIOPHENESULFONAMIDE is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct chemical and biological properties compared to other sulfonamides. The presence of the thiophene ring can enhance its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C13H16N2O4S3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]thiophene-3-sulfonamide |
InChI |
InChI=1S/C13H16N2O4S3/c1-9-7-13(10(2)20-9)22(18,19)15-8-11-3-5-12(6-4-11)21(14,16)17/h3-7,15H,8H2,1-2H3,(H2,14,16,17) |
InChI Key |
XMZDGQCFQQOALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B11501204.png)

![3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11501208.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B11501213.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501218.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (thiophen-2-ylcarbonyl)carbamate](/img/structure/B11501220.png)
![N-[(Adamantan-1-YL)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11501225.png)
![1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11501233.png)

![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11501263.png)

![5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol](/img/structure/B11501266.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B11501287.png)
![N-(4-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11501290.png)
